molecular formula C17H20ClNO2S B1341377 (S)-Hphvsph hcl CAS No. 170111-43-0

(S)-Hphvsph hcl

Cat. No.: B1341377
CAS No.: 170111-43-0
M. Wt: 337.9 g/mol
InChI Key: SRGXYAGPHWUYGO-SHFDOEPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Hphvsph hcl is a useful research compound. Its molecular formula is C17H20ClNO2S and its molecular weight is 337.9 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Hphvsph hydrochloride (HCl) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of (S)-Hphvsph HCl

This compound is an enantiomer of a class of compounds known for their antimitotic properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule dynamics, which is critical in cell division. The biological activity of this compound has been compared to its counterpart, (R)-Hphvsph HCl, with notable differences in potency.

The primary mechanism through which this compound exerts its biological effects is by disrupting microtubule assembly. Microtubules are essential components of the cytoskeleton and play a vital role in mitosis. By inhibiting tubulin polymerization, this compound leads to mitotic arrest and subsequent cell death in cancer cells.

Key Findings:

  • Microtubule Disruption : Studies have shown that this compound causes significant loss of the interphase microtubule network in a concentration-dependent manner, similar to the effects observed with colchicine and other known antimitotic agents .
  • Potency Comparison : The effective concentration required to achieve 50% loss of cellular microtubules (EC50) was found to be 23 nM for this compound, compared to 278 nM for its (R)-isomer, indicating that the (S)-enantiomer is approximately 12-fold more potent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against a panel of 60 tumor cell lines, revealing that it was 10- to 88-fold more potent than the (R)-isomer across different cell types.

Table 1: Cytotoxicity Data for this compound

CompoundIC50 (nM) ± SDEC50 (nM)% Inhibition at 5 µM
This compound12 ± 0.82393 ± 0.9
(R)-Hphvsph HCl51 ± 427877 ± 2
Racemic Mixture---

Case Studies

Recent studies have highlighted the potential clinical applications of this compound in cancer therapy:

  • Breast Cancer Treatment : In vitro studies using MDA-MB-435 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its use as a potential therapeutic agent against breast cancer .
  • Mechanistic Insights : Further molecular modeling studies suggest that the enhanced potency of the (S)-enantiomer may be attributed to better binding affinity to tubulin compared to the (R)-isomer, although additional mechanisms may also contribute .

Properties

IUPAC Name

(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXYAGPHWUYGO-SHFDOEPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.